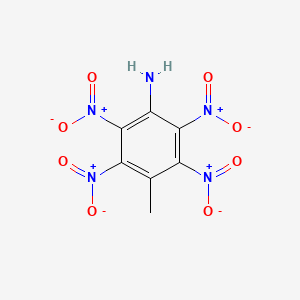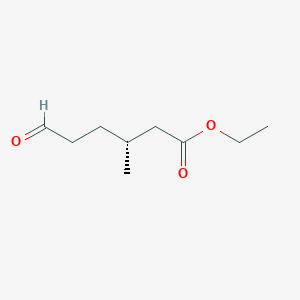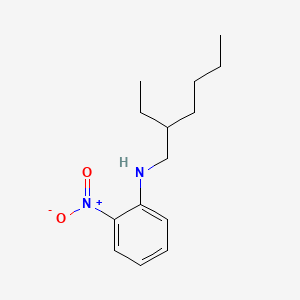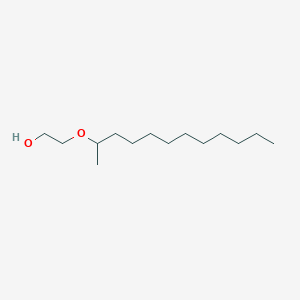
Benzenamine, 4-methyl-2,3,5,6-tetranitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-methyl-2,3,5,6-tetranitro- is a highly nitrated aromatic compound It is characterized by the presence of four nitro groups (-NO2) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-2,3,5,6-tetranitro- typically involves the nitration of 4-methylbenzenamine (p-toluidine). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-methyl-2,3,5,6-tetranitro- follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise temperature and concentration controls to maximize yield and minimize by-products. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-methyl-2,3,5,6-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are used for oxidation reactions.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methyl-2,3,5,6-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-methyl-2,3,5,6-tetranitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2,3,5,6-tetrachloro-: This compound has chlorine atoms instead of nitro groups.
Benzenamine, 3-methyl-: This compound has a single methyl group and an amino group but lacks the nitro groups.
Uniqueness
Benzenamine, 4-methyl-2,3,5,6-tetranitro- is unique due to the presence of multiple nitro groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specific chemical transformations.
Eigenschaften
CAS-Nummer |
84432-53-1 |
|---|---|
Molekularformel |
C7H5N5O8 |
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
4-methyl-2,3,5,6-tetranitroaniline |
InChI |
InChI=1S/C7H5N5O8/c1-2-4(9(13)14)6(11(17)18)3(8)7(12(19)20)5(2)10(15)16/h8H2,1H3 |
InChI-Schlüssel |
BJNGZDFXLWRYBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)


![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)

![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)



![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
